7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic derivative of the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structural features, including a butoxy group at the 7th position, an ethyl group at the 6th position, and a methyl group at the 4th position on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one can be achieved through several methods, including:
Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base catalyst.
Baylis-Hillman Reaction: This method involves the reaction of an aldehyde with an activated alkene in the presence of a nucleophilic catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Pechmann condensation due to its efficiency and high yield. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure optimal product formation .
Chemical Reactions Analysis
Types of Reactions
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: Known for its antioxidant and antimicrobial properties.
7-acetoxy-4-methyl-2H-chromen-2-one: Used as an intermediate in the synthesis of pharmaceuticals.
7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its butoxy group at the 7th position and ethyl group at the 6th position contribute to its enhanced lipophilicity and potential for diverse applications .
Properties
IUPAC Name |
7-butoxy-6-ethyl-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-7-18-14-10-15-13(9-12(14)5-2)11(3)8-16(17)19-15/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGMEFMSHMMEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.